[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine
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Overview
Description
“[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine” is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is also known by its CAS number: 2031242-45-0 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine” include a molecular weight of 163.22 and a molecular formula of C10H13NO .Scientific Research Applications
Synthesis of Derivatives
An efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamine and its derivatives has been described . Six compounds of 2, 3-dihydro-1H-indene-1-methanamines were synthesized from corresponding 4-nitro-3-phenylbutanoic acid in satisfactory yields (50.9–57.9 % in 4 steps), and three compounds (1c, 1e, 1f) were newly reported .
Selective 5-HT2A Receptor Agonists
Most methoxylated 2, 3-dihydro-1H-indene-1-methanamines are found to be selective 5-HT2A receptor agonists and possess hallucinogenic properties .
Dopamine Receptor Agonists
These compounds are widely used as important intermediates for the synthesis of bioactive compounds, for example, dopamine receptor agonists .
CCR2 Antagonists
They are also used in the synthesis of CCR2 antagonists .
Precursors in Bioactive Molecule Synthesis
The 3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives are extensively used as precursors in the synthesis of bioactive molecules such as (±)-Andranginine .
α1a Adrenergic Receptors
They are used in the synthesis of elective α1a adrenergic receptors .
Rho-Kinase Inhibitors
These compounds are used in the synthesis of Rho-kinase inhibitors .
P2X7 Receptor Antagonists
They are also used in the synthesis of P2X7 receptor antagonists .
Mechanism of Action
Target of Action
It’s structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Methenamine, a structurally similar compound, works in an acidic environment (ph<6), where it is hydrolyzed to formaldehyde . Formaldehyde is highly bactericidal .
Pharmacokinetics
Its molecular weight is 16322 , which could influence its bioavailability and pharmacokinetics.
Result of Action
If it acts similarly to methenamine, it could potentially have antibacterial effects, particularly in the urinary tract .
Action Environment
The action of [(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine could be influenced by environmental factors such as pH. For instance, methenamine is most effective in an acidic environment (pH<6) .
properties
IUPAC Name |
[(3S)-3,4-dihydro-1H-isochromen-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10H,5-7,11H2/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZKPTNDPNDNKS-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OCC2=CC=CC=C21)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine |
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